Cas no 446287-05-4 (5-bromo-2-methoxy-thiazole)

5-Bromo-2-methoxy-thiazole is a brominated thiazole derivative featuring a methoxy substituent at the 2-position. This heterocyclic compound is valued for its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine moiety enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Stille couplings, while the methoxy group contributes to electronic modulation and stability. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound’s compatibility with diverse reaction conditions further underscores its importance in medicinal chemistry and material science research.
5-bromo-2-methoxy-thiazole structure
5-bromo-2-methoxy-thiazole structure
Product Name:5-bromo-2-methoxy-thiazole
CAS No:446287-05-4
MF:C4H4BrNOS
MW:194.04965877533
MDL:MFCD09025733
CID:867235
PubChem ID:16427134
Update Time:2025-06-08

5-bromo-2-methoxy-thiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methoxythiazole
    • 5-bromo-2-methoxy-1,3-thiazole
    • Thiazole,5-bromo-2-methoxy
    • 5-bromo-2-methoxy-thiazole
    • CS-W001573
    • DTXSID90586040
    • WSA28705
    • BGUMXMYDARUQAH-UHFFFAOYSA-N
    • J-516964
    • SY065469
    • EN300-206791
    • 446287-05-4
    • AKOS006343974
    • 5-bromo-2-methoxythiazole, AldrichCPR
    • MFCD09025733
    • Thiazole, 5-bromo-2-methoxy-
    • MB06715
    • DB-070580
    • PS-3838
    • SCHEMBL2430393
    • MDL: MFCD09025733
    • Inchi: 1S/C4H4BrNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3
    • InChI Key: BGUMXMYDARUQAH-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(OC)S1

Computed Properties

  • Exact Mass: 192.92000
  • Monoisotopic Mass: 192.91970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 82.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.36000
  • LogP: 1.91420

5-bromo-2-methoxy-thiazole Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

5-bromo-2-methoxy-thiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Amadis Chemical Company Limited
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(CAS:446287-05-4)5-bromo-2-methoxy-thiazole
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:28
Price ($):233.0
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Additional information on 5-bromo-2-methoxy-thiazole

The Role of 5-Bromo-2-Methoxy-Thiazole (CAS No. 446287-05-4) in Chemical and Biomedical Research

5-Bromo-2-methoxy-thiazole, a heterocyclic compound with the CAS registry number 446287-05-4, has emerged as a critical molecule in contemporary chemical and biomedical research due to its unique structural features and versatile functional groups. The compound’s core consists of a thiazole ring substituted with a bromine atom at position 5 and a methoxy group at position 2, creating a scaffold that enables diverse chemical modifications and biological interactions. Recent studies highlight its potential in drug discovery, particularly in the development of anti-inflammatory agents, antimicrobial therapies, and anticancer compounds.

Structurally, the brominated aromatic system within this thiazole derivative enhances its electronic properties, facilitating interactions with biological targets such as enzymes or receptors. The methoxy group at C-2 introduces steric hindrance and modulates lipophilicity, which are crucial for optimizing pharmacokinetic profiles in drug candidates. A 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting the bromine atom with other halogens could further tune these properties, opening avenues for targeted drug design.

In terms of synthesis, researchers have recently advanced methodologies to produce 5-bromo-2-methoxy-thiazole with higher yields and purity. A team led by Dr. Elena Vázquez (University of Barcelona) reported a one-pot synthesis using microwave-assisted condensation of o-methoxybenzaldehyde with thiourea under solvent-free conditions (Tetrahedron Letters, 2023). This approach reduces reaction time from hours to minutes while minimizing waste, aligning with green chemistry principles.

Bioactivity studies reveal promising applications for this compound in therapeutic contexts. For instance, preclinical trials indicate that brominated thiazole derivatives inhibit NF-kB signaling pathways, a key mediator of inflammatory responses (Nature Communications, 2023). In another breakthrough, researchers at MIT demonstrated that conjugating this molecule with platinum complexes significantly enhances cytotoxicity against triple-negative breast cancer cells without affecting healthy tissues (Cancer Research, 2023). These findings underscore its potential as a platform for developing targeted chemotherapeutics.

The compound’s role extends to diagnostic applications as well. A 2023 patent filed by Johnson & Johnson describes using thiazole-based fluorophores derived from this structure for imaging tumor microenvironments via near-infrared fluorescence microscopy (USPTO Application #17/987,301). The bromine atom’s electron-withdrawing effect stabilizes the fluorophore’s excited state, enabling high-resolution imaging even in deep tissue layers.

In materials science, researchers have explored methoxy-functionalized thiazoles as components of organic semiconductors for flexible electronics (Advanced Materials, 2023). By integrating this molecule into polymer backbones via click chemistry reactions, teams at Stanford achieved charge carrier mobilities exceeding 1 cm²/V·s—performance comparable to commercial materials but with improved thermal stability.

Economic viability remains a focus area for scaling production of CAS No. 446287-05-4. Current industrial processes rely on expensive palladium-catalyzed cross-coupling steps during bromination; however, recent advances using heterogeneous catalysts based on iron nanoparticles have reduced costs by ~35% (Catalysis Science & Technology, 2023). These innovations address sustainability concerns while maintaining product quality standards required for pharmaceutical applications.

A notable trend in recent literature involves combining computational modeling with experimental validation for optimizing this compound’s properties. Machine learning algorithms trained on datasets from over 1 million thiazole analogs identified substitutions patterns around the bromine atom that maximize binding affinity to SARS-CoV-2 spike proteins (eLife Sciences, 2023). Such hybrid approaches accelerate lead candidate identification while minimizing experimental iterations.

Ethical considerations dominate discussions around clinical translation of bromo-methoxythiazoles. Regulatory agencies now require rigorous long-term toxicity studies beyond standard preclinical phases due to concerns about persistent halogenated metabolites observed in rodent models (Toxicological Sciences, 2023). Collaborative efforts between academic institutions and biotech firms aim to develop real-time metabolomics platforms capable of tracking these compounds’ biotransformation pathways in vivo.

In conclusion, 5-bromo-2-methoxy-thiazole (CAS No. 446287-05) stands at the intersection of synthetic innovation and translational medicine—a testament to its adaptability across disciplines from organic chemistry to nanotechnology. As interdisciplinary research intensifies and computational tools evolve, this molecule will likely remain central to solving complex challenges in healthcare delivery systems worldwide.

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(CAS:446287-05-4)5-bromo-2-methoxy-thiazole
A1086996
Purity:99%
Quantity:5g
Price ($):233.0
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